[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene is a chemical compound characterized by its unique structure, which includes a benzene ring attached to a hexa-4,5-dien-1-yl group with a methoxymethoxy substituent at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hexa-4,5-dien-1-yl group and the benzene ring.
Formation of the Methoxymethoxy Group: The methoxymethoxy group is introduced through a reaction involving methanol and a suitable protecting group.
Coupling Reaction: The hexa-4,5-dien-1-yl group is then coupled with the benzene ring using a palladium-catalyzed cross-coupling reaction under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include epoxides, ketones, alcohols, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The hexa-4,5-dien-1-yl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene can be compared with other similar compounds, such as:
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]toluene: Similar structure but with a toluene ring instead of benzene.
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]phenol: Contains a phenol group, which can affect its reactivity and biological activity.
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
656836-63-4 |
---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
InChI |
InChI=1S/C14H18O2/c1-3-7-14(16-12-15-2)11-10-13-8-5-4-6-9-13/h4-9,14H,1,10-12H2,2H3/t14-/m0/s1 |
InChI-Schlüssel |
ZSQQJEOZKDTNIJ-AWEZNQCLSA-N |
Isomerische SMILES |
COCO[C@H](CCC1=CC=CC=C1)C=C=C |
Kanonische SMILES |
COCOC(CCC1=CC=CC=C1)C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.